molecular formula C13H22Cl2N2 B2429385 N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride CAS No. 1864056-48-3

N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride

Cat. No.: B2429385
CAS No.: 1864056-48-3
M. Wt: 277.23
InChI Key: NGXOQELUUNZVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride” is a chemical compound with the CAS Number: 1864056-48-3. It has a molecular weight of 277.24 . The compound is typically available in powder form .

Physical and Chemical Properties The IUPAC name for this compound is N-(1-(aminomethyl)cyclopentyl)-2-methylaniline dihydrochloride. The Inchi Code is 1S/C13H20N2.2ClH/c1-11-6-2-3-7-12(11)15-13(10-14)8-4-5-9-13;;/h2-3,6-7,15H,4-5,8-10,14H2,1H3;2*1H . The compound is typically stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactions

N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride is used in various chemical synthesis processes. For example, it is involved in the cross-dehydrogenative-coupling reaction of N-heterocycles with N-methylanilines to form C(sp2)-C(sp3) bonds under visible-light illumination, demonstrating its application in the development of aminomethyl-substituted N-heterocycles with high atom economy and environmental friendliness (Zhang et al., 2021).

Synthesis of Derivatives

The compound is used in the synthesis and characterization of various derivatives. For instance, it is part of the synthesis process of ortho-(Cyclopentenyl)- and ortho-(Cyclopentyl)-aniline derivatives, indicating its versatility in producing compounds with local anesthetic and analgesic properties (Gataullin et al., 2001).

Study of Toxicity and Environmental Impact

Research has also been conducted on the toxicity of N-methylanilines, including this compound, to assess their impact on the environment and health risks (Groth et al., 1993).

Pharmaceutical Applications

In pharmaceutical research, the compound is used in the synthesis of various drugs and for studying their properties. For example, it plays a role in the synthesis of antimicrobial and cytotoxic compounds, highlighting its potential in drug development (Noolvi et al., 2014).

Catalysis and Reaction Studies

The compound is also used in catalysis and reaction studies. It is involved in visible light photoredox catalysis and [4+2] cyclization processes, demonstrating its utility in the creation of complex chemical structures (Yadav & Yadav, 2017).

Supramolecular Chemistry

In supramolecular chemistry, the compound is utilized in the creation of new molecular structures. For example, it is used in the synthesis of new supramolecular synthons, indicating its role in the advancement of this field (Lynch et al., 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]-2-methylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-6-2-3-7-12(11)15-13(10-14)8-4-5-9-13;;/h2-3,6-7,15H,4-5,8-10,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXOQELUUNZVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2(CCCC2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.